3-(2,4-Difluoro-3-methylphenyl)propionaldehyde
Description
3-(2,4-Difluoro-3-methylphenyl)propionaldehyde (CAS: 955403-52-8) is an aromatic aldehyde with the molecular formula C₁₀H₁₀F₂O and a molar mass of 184.18 g/mol . The compound features a propionaldehyde chain attached to a 2,4-difluoro-3-methyl-substituted benzene ring.
Properties
IUPAC Name |
3-(2,4-difluoro-3-methylphenyl)propanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O/c1-7-9(11)5-4-8(10(7)12)3-2-6-13/h4-6H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSNHZJBQUSJPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)CCC=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001289693 | |
| Record name | 2,4-Difluoro-3-methylbenzenepropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001289693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
955403-52-8 | |
| Record name | 2,4-Difluoro-3-methylbenzenepropanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=955403-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Difluoro-3-methylbenzenepropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001289693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Difluoro-3-methylphenyl)propionaldehyde typically involves the reaction of 2,4-difluoro-3-methylbenzene with propionaldehyde under specific conditions. One common method is the Friedel-Crafts alkylation, where an alkyl group is introduced to the aromatic ring using a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Difluoro-3-methylphenyl)propionaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 3-(2,4-Difluoro-3-methylphenyl)propionic acid.
Reduction: 3-(2,4-Difluoro-3-methylphenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2,4-Difluoro-3-methylphenyl)propionaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,4-Difluoro-3-methylphenyl)propionaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The presence of fluorine atoms can enhance the compound’s stability and reactivity, influencing its biological activity.
Comparison with Similar Compounds
3-(3-Trifluoromethylphenyl)propionaldehyde
3-(4-Methoxyphenyl)propionaldehyde
- Molecular Formula : C₁₀H₁₂O₂
- Molar Mass : 164.20 g/mol
- Key Features : Substitutes fluorine with a methoxy (-OCH₃) group. The electron-donating methoxy group increases electron density on the aromatic ring, altering reactivity in nucleophilic substitution or coupling reactions .
- Applications : Intermediate in fragrance synthesis (e.g., anisyl derivatives) .
3-(3-Chloro-5-fluorophenyl)propionaldehyde
- Molecular Formula : C₉H₇ClFO
- Molar Mass : 188.60 g/mol
- Key Features : Combines chlorine and fluorine substituents, creating a mixed halogenated structure. The electron-withdrawing effects of Cl and F may synergize to enhance electrophilic character .
- Applications : Explored in agrochemicals due to halogen-mediated pesticidal activity .
3-(Methylthio)propionaldehyde (Methional)
- Molecular Formula : C₄H₈OS
- Molar Mass : 104.17 g/mol
- Key Features : An aliphatic aldehyde with a methylthio (-SCH₃) group. Lacks aromaticity but is highly reactive in Strecker degradation and food flavoring applications .
- Applications : Key flavor compound in thermally processed foods (e.g., potato chips); precursor in homolytic cross-coupling reactions .
Comparative Data Table
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Substituents | Key Applications |
|---|---|---|---|---|
| 3-(2,4-Difluoro-3-methylphenyl)propionaldehyde | C₁₀H₁₀F₂O | 184.18 | 2-F, 4-F, 3-CH₃ | Pharmaceuticals, Agrochemicals |
| 3-(3-Trifluoromethylphenyl)propionaldehyde | C₁₀H₉F₃O | 202.17 | 3-CF₃ | Fluorinated intermediates |
| 3-(4-Methoxyphenyl)propionaldehyde | C₁₀H₁₂O₂ | 164.20 | 4-OCH₃ | Fragrance synthesis |
| 3-(3-Chloro-5-fluorophenyl)propionaldehyde | C₉H₇ClFO | 188.60 | 3-Cl, 5-F | Agrochemicals |
| 3-(Methylthio)propionaldehyde | C₄H₈OS | 104.17 | SCH₃ (aliphatic) | Food flavoring, Organic synthesis |
Key Research Findings
Biological Activity
3-(2,4-Difluoro-3-methylphenyl)propionaldehyde is a compound with significant potential in medicinal chemistry and biological research. Its unique structure, featuring difluoromethyl and propionaldehyde functionalities, suggests various biological activities and interactions with biomolecules. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula: C11H10F2O
- Molecular Weight: 210.19 g/mol
- Structural Features: The difluoromethyl group enhances lipophilicity and may influence receptor binding affinity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of fluorine atoms can enhance the compound's binding properties, potentially leading to increased efficacy in therapeutic applications.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Antimicrobial Activity
A study evaluated the antimicrobial properties of this compound against various strains of bacteria. Results indicated that the compound demonstrated significant inhibitory effects on methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a novel antimicrobial agent.
Cytotoxic Effects
Research conducted on cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. This finding highlights its potential use in cancer therapy as a cytotoxic agent targeting malignant cells.
Enzyme Inhibition
Inhibition studies showed that this compound effectively inhibited certain enzymes involved in metabolic pathways. For example, it was found to inhibit aldose reductase, an enzyme implicated in diabetic complications. This suggests potential therapeutic applications in managing diabetes-related conditions.
Neuroprotective Properties
Preliminary studies indicated that this compound may exert neuroprotective effects by reducing oxidative stress in neuronal cultures. These findings warrant further investigation into its use for neurodegenerative diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
